
5-Bromo-4-nitrothiophene-2-carboxylic acid
Descripción general
Descripción
The compound 5-Bromo-4-nitrothiophene-2-carboxylic acid is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. This compound is of interest due to its potential applications in various chemical reactions and its relevance in the synthesis of other derivatives with potential biological activities.
Synthesis Analysis
The synthesis of thiophene-based derivatives, including those related to 5-Bromo-4-nitrothiophene-2-carboxylic acid, has been explored through Suzuki cross-coupling reactions. In one study, a series of novel thiophene-based derivatives were synthesized from the coupling reaction of 5-bromothiophene-2-carboxylic acid with different arylboronic acids, yielding moderate-to-good results under controlled conditions . Another study investigated the bromination and nitration reactions of 2-cyanothiophene, leading to the formation of nitro derivatives of 2-thiophenecarboxylic acid, which are structurally related to the compound of interest .
Molecular Structure Analysis
The molecular and crystal structures of thiophene derivatives have been determined using X-ray diffraction analysis. For instance, the crystal structure of a related compound, 2-amino-5-benzoyl-4-(2-nitrophenyl)-3-cyano-4,5-dihydrothiophene, was analyzed, revealing the unit cell parameters and the orientation of substituents within the crystal . Although not directly analyzing 5-Bromo-4-nitrothiophene-2-carboxylic acid, these studies provide insights into the structural characteristics of similar compounds.
Chemical Reactions Analysis
The reactivity of thiophene derivatives has been a subject of interest in various studies. For example, the spasmolytic activity of synthesized thiophene-based derivatives was evaluated, with some compounds showing promising effects . Additionally, the nitration of thiophene compounds has been studied, demonstrating the influence of ipso attack on the transformation of the thiophene ring during nitration . These reactions highlight the chemical versatility and potential applications of thiophene derivatives, including 5-Bromo-4-nitrothiophene-2-carboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be inferred from related studies. For instance, the density functional theory (DFT) calculations were used to study the structural and electronic properties of thiophene-based compounds, providing insights into their reactivity and stability . The crystal structure determination of a dithiobis compound also contributed to understanding the solid-state properties, such as hydrogen bonding and interactions within the crystal lattice . These analyses are crucial for predicting the behavior of 5-Bromo-4-nitrothiophene-2-carboxylic acid in various environments and reactions.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Synthesis and Reactions in Heteroaromatic Compounds
Gol'dfarb, Grotmova, and Belen’kii (1974) explored bromination and nitration of 2-cyanothiophene, which leads to derivatives like 5-Bromo-4-nitrothiophene-2-carboxylic acid. This research contributed to understanding the chemical reactions in aromatic and heteroaromatic compounds with electron-acceptor substituents (Gol'dfarb, Grotmova, & Belen’kii, 1974).
Electron-Transfer Chain Reactions
Curti, Gellis, and Vanelle (2007) demonstrated an electron-transfer chain reaction involving alpha-bromoketones derived from nitrothiophene. This research showed the potential of using 5-Bromo-4-nitrothiophene-2-carboxylic acid in synthesizing chalcone analogues (Curti, Gellis, & Vanelle, 2007).
Study of Reaction Kinetics and Mechanisms
Investigation of Nucleophilic Substitution Reactions
Harifi-Mood and Mousavi-Tekmedash (2013) studied the reaction of 2-bromo-5-nitrothiophene with morpholine. This research provides insight into the kinetics and solvent effects on reactions involving compounds like 5-Bromo-4-nitrothiophene-2-carboxylic acid (Harifi‐Mood & Mousavi-Tekmedash, 2013).
Secondary Steric Effects in Debromination Reactions
Research by Consiglio et al. (1985) on the debromination of 2-bromo-4-R-5-nitrothiophene-3-carboxamides, closely related to 5-Bromo-4-nitrothiophene-2-carboxylic acid, highlights the steric interactions in chemical reactions (Consiglio et al., 1985).
Applications in Medicinal Chemistry
- Synthesis of PARP Inhibitors: Shinkwin, Whish, and Threadgill (1999) described the synthesis of thiophenecarboxamides and their evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP), an important target in cancer treatment. Compounds like 5-Bromo-4-nitrothiophene-2-carboxylic acid are used in the synthesis of such compounds (Shinkwin, Whish, & Threadgill, 1999).
Electrochemical Studies
- Electrochemical Reduction Studies: Sosonkin et al. (1981) researched the electrochemical reduction of halonitrothiophenes, such as 2-bromo-5-nitrothiophene. This study is significant for understanding the electrochemical properties and potential applications of 5-Bromo-4-nitrothiophene-2-carboxylic acid (Sosonkin et al., 1981).
Cancer Research and Radiosensitizers
- Evaluation as Radiosensitizers: Threadgill et al. (1991) synthesized a series of nitrothiophenes and evaluated their potential as radiosensitizers for hypoxic mammalian cells. This study indicates the possible applications of 5-Bromo-4-nitrothiophene-2-carboxylic acid derivatives in cancer treatment (Threadgill et al., 1991).
Mecanismo De Acción
Thiophene-based analogs, such as 5-Bromo-4-nitrothiophene-2-carboxylic acid, have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-4-nitrothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNO4S/c6-4-2(7(10)11)1-3(12-4)5(8)9/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTICRYSYQVALQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1[N+](=O)[O-])Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362411 | |
| Record name | 5-bromo-4-nitrothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-nitrothiophene-2-carboxylic acid | |
CAS RN |
89283-24-9 | |
| Record name | 5-bromo-4-nitrothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



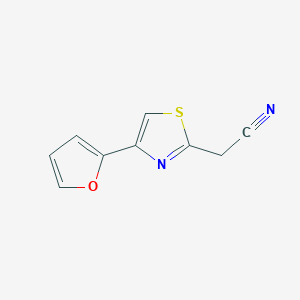
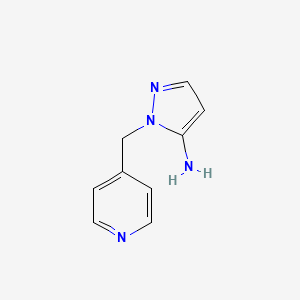
![2-({4-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid](/img/structure/B1331964.png)
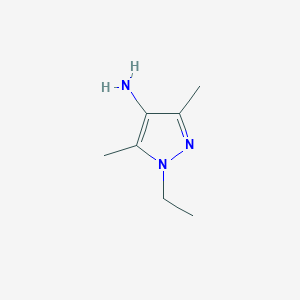


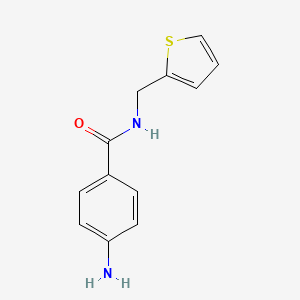
![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone](/img/structure/B1331976.png)
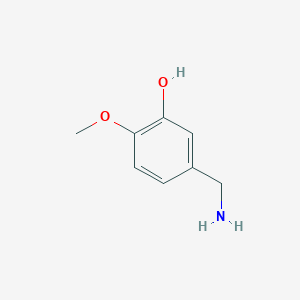

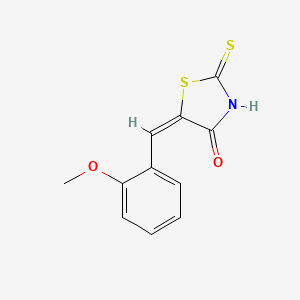

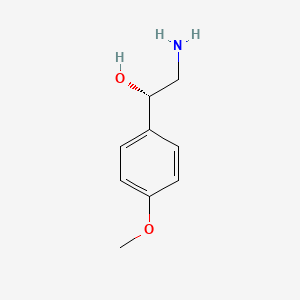
![1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B1331998.png)